molecular formula C11H10O2 B1312639 6-(Hydroxymethyl)-2-naphthol CAS No. 309752-65-6

6-(Hydroxymethyl)-2-naphthol

Cat. No.: B1312639
CAS No.: 309752-65-6
M. Wt: 174.2 g/mol
InChI Key: KROVHQCEBMIYGB-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2-naphthol is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(hydroxymethyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,12-13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROVHQCEBMIYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462591
Record name 6-(Hydroxymethyl)-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309752-65-6
Record name 6-(Hydroxymethyl)-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the slurry of lithium aluminum hydride (2 equi.) in THF (3 mL/mmole), a solution of 6-hydroxy-naphthalene-2-carboxylic acid (15) (1 equi.) in THF (3 ml/mmole) was added at ice temperature over a period of 20 min. The reaction mixture was stirred at room temperature for 24 h, cooled to ice temperature, added diethyl ether (20 mL/mmole), quenched slowly with water (1 mL/g LAH), 15% aqueous sodium hydroxide (1 mL/g LAH), and water (3 mL/g LAH) succesively. MgSO4 (5 g/100 mL reaction solution) was added to the reaction mixture, stirred for 30 min, filtered through celite, and concentrated in vacuo to give 6-hydroxy methyl-naphthalen-2-ol (16), a white solid (79%).
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Synthesis routes and methods II

Procedure details

To a 3-necked, 1-L round bottomed flask equipped with an overhead stirrer, digital thermometer and 500-mL constant-pressure addition funnel with a nitrogen inlet was added 11 g (0.29 mol) of lithium aluminum hydride and 200 mL of anhydrous THF. The addition funnel was charged with a solution of 40 g (0.2 mol) of methyl 6-hydroxy-2-naphthoate. The flask was cooled in ice/water and the naphthoate slowly added over 1 hour. The suspension was stirred overnight, recooled and cautiously treated with 100 mL of water. The white suspension was poured into 5% (v/v) HCl and extracted several times with ethyl acetate. The combined extracts were washed with water, dried, evaporated and the residue recrystallized in hexane/ethyl acetate to yield a total of 30 g (87%) of the title compound in three crops as beige plates, mp 179-181° C.
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87%

Synthesis routes and methods III

Procedure details

To a 3-necked, 1-L round bottomed flask equipped with an overhead stirrer, digital thermometer and 500-mL constant-pressure addition funnel with a nitrogen inlet was added 11 g (0.29 mol) of lithium aluminum hydride and 200 mL of anhydrous THF. The addition funnel was charged with a solution of 40 g (0.2 mol) of methyl 6-hydroxy-2-naphthoate. The flask was cooled in ice/water and the naphthoate slowly added over 1 hour. The suspension was stirred overnight, recooled and cautiously treated with 100 mL of water. The white suspension was poured into 5% (v/v) HCI and extracted several times with ethyl acetate. The combined extracts were washed with water, dried, evaporated and the residue recrystallized in hexane/ethyl acetate to yield a total of 30 g (87%) of the title compound in three crops as beige plates, mp 179–181 ° C.
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1-L
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Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Hydroxymethyl)-2-naphthol
Reactant of Route 2
6-(Hydroxymethyl)-2-naphthol
Reactant of Route 3
6-(Hydroxymethyl)-2-naphthol
Reactant of Route 4
6-(Hydroxymethyl)-2-naphthol
Reactant of Route 5
6-(Hydroxymethyl)-2-naphthol
Reactant of Route 6
Reactant of Route 6
6-(Hydroxymethyl)-2-naphthol

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